Trichloro(heptyl)stannane
Description
Contextualization within Monoorganotin Trihalide Chemistry
Trichloro(heptyl)stannane is chemically classified as a monoorganotin trihalide. This class of compounds is characterized by a central tin (Sn) atom bonded to a single organic substituent (an alkyl or aryl group) and three halogen atoms. The general formula for these compounds is RSnX₃, where 'R' represents the organic group and 'X' represents a halogen. In the case of this compound, the organic group is a heptyl chain (C₇H₁₅) and the halogens are chlorine atoms, giving it the formula C₇H₁₅Cl₃Sn. chemicalbook.com
Monoorganotin trihalides are often key intermediates or precursors in organotin chemistry. uu.nl They are typically prepared through redistribution reactions, for instance, between a tetraorganotin (R₄Sn) and tin tetrachloride (SnCl₄). gelest.com The physical and chemical properties of these compounds, such as solubility, are heavily influenced by the nature of the organic group and the halogens. For example, while a tetraalkyltin like tetrabutyltin (B32133) is non-polar and insoluble in water, a monoalkyltin trichloride (B1173362) like monobutyltin (B1198712) trichloride is soluble in polar solvents and water. gelest.com The hydrolysis of monoorganotin trihalides can lead to the formation of structurally complex stannanoic acids (RSnO₂H). wikipedia.org
Historical and Contemporary Significance of Organotin Compounds in Chemical Science
The field of organotin chemistry dates back to 1849, when Edward Frankland first synthesized diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comlupinepublishers.com A subsequent key development was the reaction of alkyl halides with a tin-sodium alloy, reported by Löwig in 1852, which is often considered the true beginning of organotin chemistry. lupinepublishers.comlupinepublishers.comresearchgate.net The field experienced rapid growth in the 20th century, particularly with the advent of Grignard reagents, which simplified the formation of tin-carbon bonds. wikipedia.org
A major catalyst for the expansion of organotin research and application came in the 1940s and 1950s with the discovery of their utility as stabilizers for polyvinyl chloride (PVC). gelest.comlupinepublishers.comlupinepublishers.compjoes.com Organotin compounds, particularly di- and monoorganotin derivatives, inhibit the thermal and photolytic degradation of PVC by scavenging liberated hydrogen chloride and replacing unstable allylic chloride sites in the polymer chain. uu.nlgelest.comresearchgate.net This remains the largest industrial application of organotins today. uu.nlgelest.com
Beyond PVC stabilization, organotin compounds have a wide array of industrial and agricultural uses. Triorganotins, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT) derivatives, have been widely used for their potent biocidal properties as fungicides, bactericides, and antifouling agents for ship hulls. wikipedia.orgpjoes.comtaylorandfrancis.com Other applications include their use as catalysts in the formation of polyurethanes and the vulcanization of silicones, wood preservatives, and precursors for forming tin(IV) oxide coatings on glass. uu.nlgelest.comwikipedia.orglupinepublishers.combnt-chemicals.com
Unique Research Impetus for this compound
The specific research interest in this compound stems from its utility as a model compound for fundamental chemical studies and as a synthetic precursor. It is identified as an organotin compound of the type RSnCl₃, where R is a simple, unbranched alkyl chain. chemicalbook.comchemicalbook.com This straightforward structure makes it suitable for systematic studies.
One area of research where this compound has been specifically mentioned is in the study of nuclear magnetic resonance (NMR) spectroscopy. Research has been conducted to determine the substituent effects of various organotin groups, including the trichlorostannyl (-SnCl₃) group, on the ¹³C NMR chemical shifts within the attached alkyl chain. chemicalbook.comchemicalbook.com These studies found that while a trimethylstannyl (-SnMe₃) group causes a slight upfield shift for the directly bonded carbon, the -SnMe₂Cl, -SnMeCl₂, and -SnCl₃ groups all cause downfield shifts. chemicalbook.comchemicalbook.com Such research provides fundamental data on the electronic influence of these functional groups, which is crucial for structural elucidation of more complex organotin compounds.
Furthermore, like other monoorganotin trihalides, this compound serves as an intermediate in the synthesis of other organotin derivatives. uu.nl Its three reactive tin-chlorine bonds can be substituted by various nucleophiles to introduce new functionalities, making it a building block in the broader landscape of organometallic synthesis.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | Trichloroheptylstannane chemicalbook.com |
| Synonyms | heptyl-tin trichloride, n-Heptyltin-trichloride, Stannane, trichloroheptyl- chemicalbook.com |
| CAS Number | 59344-47-7 chemicalbook.comchemicalbook.com |
| Molecular Formula | C₇H₁₅Cl₃Sn chemicalbook.comchemicalbook.com |
| Molecular Weight | 324.26 g/mol chemicalbook.comchemicalbook.com |
| Physical Form | Oil chemicalbook.com |
| Color | Colorless chemicalbook.com |
| Boiling Point | 282.6 ± 9.0 °C (Predicted) chemicalbook.com |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
trichloro(heptyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15.3ClH.Sn/c1-3-5-7-6-4-2;;;;/h1,3-7H2,2H3;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAUSWURBARPGM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC[Sn](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612433 | |
| Record name | Trichloroheptylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59344-47-7 | |
| Record name | Trichloroheptylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Chemistry of Trichloro Heptyl Stannane
Established Synthetic Routes for Organotin Trihalides
The industrial production of organotin trihalides, including trichloro(heptyl)stannane, relies on robust and scalable synthetic methods. uu.nl These routes are designed for high-throughput and cost-effectiveness, primarily focusing on alkylation and comproportionation reactions.
Direct alkylation of tin(IV) halides, such as tin(IV) chloride (SnCl₄), is a fundamental method for creating carbon-tin bonds. uu.nl In this process, an alkylating agent introduces an organic group onto the tin center. However, controlling the degree of alkylation to selectively produce the mono-substituted product, RSnCl₃, can be challenging. The reaction often yields a mixture of products with varying degrees of substitution (R₄Sn, R₃SnCl, R₂SnCl₂), which then require separation. thieme-connect.de
The reaction can be generalized as: SnCl₄ + R-M → RSnCl₃ + M-Cl (Where R is an organic group and M is a metal from the alkylating agent)
For higher homologues like heptyl or octyl chlorides, the reactions are often promoted by catalysts such as tetraalkylphosphonium iodides. thieme-connect.de The direct reaction of metallic tin with an alkyl halide, the first reported method for preparing an organotin compound, generally yields dialkyltin dihalides and is less efficient for producing trihalides. thieme-connect.dethieme-connect.de
Comproportionation, also known as the Kocheshkov redistribution reaction, is the most significant industrial method for producing organotin chlorides. gelest.comthieme-connect.de This reaction involves the redistribution of organic and halide substituents between a tetraorganotin (R₄Sn) and a tin(IV) halide (SnX₄). uu.nlwikipedia.org By carefully controlling the stoichiometry of the reactants, specific organotin halides can be targeted.
To synthesize this compound (C₇H₁₅SnCl₃), tetraheptyltin would be reacted with tin(IV) chloride in a 1:3 molar ratio: (C₇H₁₅)₄Sn + 3 SnCl₄ → 4 C₇H₁₅SnCl₃
This method is highly effective for producing monoalkyltin trihalides, which are important precursors for various applications, including the deposition of tin oxide layers on glass. uu.nluu.nl The reaction mixture may still require purification to separate the desired product from any unreacted starting materials or other redistribution products. google.com
| Reaction | Reactant 1 | Reactant 2 | Stoichiometric Ratio (1:2) | Primary Product |
| Comproportionation | Tetraheptyltin | Tin(IV) Chloride | 1:3 | This compound |
| Comproportionation | Tetraheptyltin | Tin(IV) Chloride | 1:1 | Dichloro(diheptyl)stannane |
| Comproportionation | Tetraheptyltin | Tin(IV) Chloride | 3:1 | Chloro(triheptyl)stannane |
Emerging Synthetic Approaches for this compound Analogues
Research continues to explore alternative and more refined synthetic pathways for organotin compounds, aiming for improved efficiency, sustainability, and selectivity.
Electrochemical methods represent a developing area in organometallic synthesis. researchgate.net These techniques use electricity to drive chemical reactions, potentially offering greener and more controlled synthetic routes by avoiding harsh chemical oxidants or reductants. researchgate.net For organotin compounds, electrochemical processes can be used for the selective oxidation of substrates using an organotin catalyst. researchgate.net While specific protocols for the large-scale synthesis of this compound via electrochemical means are not yet established, the principles have been demonstrated for other organotin complexes. rsc.orgnih.gov These studies often focus on the electrochemical behavior, such as reduction potentials, which can influence the compound's reactivity and potential applications. nih.gov
Grignard reagents (R-Mg-X) are highly versatile and widely used in organic synthesis for forming carbon-carbon bonds. wikipedia.orgebsco.comorganic-chemistry.org They are also instrumental in organotin chemistry for the alkylation of tin halides. uu.nlbyjus.comsigmaaldrich.com The synthesis of this compound can be approached by reacting a heptyl Grignard reagent, such as heptylmagnesium bromide, with an excess of tin(IV) chloride.
The general reaction is: C₇H₁₅MgBr + SnCl₄ → C₇H₁₅SnCl₃ + MgBrCl
The key to obtaining the mono-substituted product is to control the reaction conditions and the stoichiometry of the reagents, as Grignard reagents are highly reactive and can lead to multiply-alkylated tin products if not managed carefully. uu.nlthieme-connect.de This method is a cornerstone of laboratory-scale organotin synthesis due to its reliability and the wide availability of Grignard reagent precursors. byjus.comsigmaaldrich.com
| Parameter | Description |
| Reagents | Heptylmagnesium halide (Grignard) and Tin(IV) Chloride |
| Solvent | Typically an ether, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. wikipedia.orgebsco.com |
| Condition | The reaction must be conducted under anhydrous (dry) conditions as Grignard reagents react vigorously with water. ebsco.comsigmaaldrich.com |
| Challenge | Controlling the reaction to prevent the formation of di- and tri-heptyltin species. |
Advanced Separation and Purification Techniques for Organotin Compounds
The synthesis of organotin compounds like this compound often results in a mixture of products with different numbers of alkyl groups. google.com Therefore, effective separation and purification techniques are crucial.
Common methods include:
Fractional Distillation: This technique separates compounds based on differences in their boiling points. It is a viable method for purifying liquid organotin halides. google.comcdc.gov
Solvent Extraction: This method leverages the differing solubilities of organotin compounds. For instance, trihydrocarbontins (R₃SnX) and diorganotin dihalides can be separated from tetrahydrocarbontins (R₄Sn) using methyl alcohol, in which the former are soluble and the latter is not. google.com Similarly, monoalkyltin trichlorides can be selectively extracted from a mixture using dilute aqueous mineral acids. google.com
Chromatography: High-performance liquid chromatography (HPLC) and ion-exchange chromatography are powerful analytical and preparative tools for separating complex mixtures of organotin species. cdc.govresearchgate.net Ion-exchange procedures can be developed to enrich, separate, and quantify different butyltin and phenyltin species, a principle applicable to heptyltin compounds as well. researchgate.net For analysis by gas chromatography (GC), organotin compounds often require a derivatization step to make them more volatile. cdc.gov
| Technique | Principle | Application for Organotins | Reference |
| Solvent Extraction | Differential solubility in immiscible solvents. | Separation of mono-, di-, and tri-substituted tin chlorides from each other and from tetraalkyltin. | google.comgoogle.com |
| Fractional Distillation | Separation based on boiling point differences. | Purification of liquid organotin halides from reaction mixtures. | google.comcdc.gov |
| Ion-Exchange Chromatography | Separation based on ionic charge. | Enrichment and separation of various organotin species (e.g., DBT from TPT). | researchgate.net |
| HPLC | High-resolution separation based on polarity. | Speciation of organotin compounds without the need for derivatization. | cdc.gov |
Methodologies for Sustainable and Recyclable Organotin Synthesis
The increasing focus on green chemistry has driven research into more sustainable and environmentally benign methods for synthesizing organotin compounds, including this compound. uu.nltubitak.gov.tr Traditional synthesis routes often involve stoichiometric reagents and can generate significant waste, prompting the development of catalytic systems that are both efficient and recyclable. uu.nlmdpi.com The core principles of these modern approaches include the use of recyclable catalysts, employment of environmentally friendly solvents, and designing processes that minimize waste and energy consumption. nih.govmdpi.com
Various materials have been explored as supports for recyclable catalysts. These include:
Silica (B1680970): Functionalized silica can be used to anchor transition-metal catalysts via non-covalent interactions, allowing for reuse. For example, a rhodium complex supported on silica was reused 11 times without any loss of activity. nih.gov
Magnetic Nanoparticles (MNPs): Iron oxide nanoparticles are particularly attractive due to their low cost, low toxicity, and ease of separation from a reaction mixture using an external magnet. unirc.itmdpi.com These nanoparticles can be coated with a layer (e.g., silica) and then functionalized to anchor the active catalytic species, combining high surface area with facile recovery. unirc.it
Polymers: Soluble polymers like polyethylene (B3416737) glycol (PEG) can be used to support catalysts. The catalyst is recovered by precipitation of the polymer support, often by adding a solvent in which the polymer is insoluble. acs.org
Electrochemical methods also present a novel frontier for catalyst recycling. A redox-mediated electrochemical approach can be used for catalyst binding and release from metallopolymer-functionalized electrodes. This technique has been successfully demonstrated for recycling platinum and palladium catalysts used in various industrial reactions, with reports of up to 99.5% recovery and retention of full catalytic activity over multiple cycles. nih.gov
While specific research detailing a fully developed sustainable and recyclable synthesis for this compound is nascent, the principles from related fields are directly applicable. The direct synthesis of alkyltin halides from metallic tin and an alkyl halide is a key industrial route. researchgate.net Developing heterogeneous catalysts that can facilitate this reaction using 1-chloroheptane (B146330) or 1-bromoheptane (B155011) would be a significant advancement. Such a catalyst could, for example, be based on a supported transition metal or a functionalized magnetic nanoparticle system, allowing for repeated use and a cleaner production process.
The following table summarizes various research findings on recyclable catalyst systems that exemplify the strategies applicable to sustainable organotin synthesis.
| Catalyst System | Support Material | Reaction Type | Recyclability | Key Findings & Advantages |
| Palladium (Pd) Complex | Dendrimer-functionalized silica | Allylic Amination | Reused 4 times with slight activity decrease | Non-covalent grafting allows for reversible functionalization of the support. nih.gov |
| Rhodium (Rh) Complex | Functionalized Silica | Hydroformylation | Reused 11 times with no loss of activity | Demonstrates high stability and recyclability of the supported catalyst system. nih.gov |
| Palladium (Pd) Catalyst | Metallopolymer-functionalized electrodes | Wacker Oxidation | Recycled with 93% activity retention | Electrochemical method allows for efficient catalyst binding and release for reuse. nih.gov |
| Nickel-Copper (Ni-Cu) Bimetallic Catalyst | Not specified (Heterogeneous) | Synthesis of substituted amines | Reused 4 times without notable activity decrease | Recovery achieved through simple centrifugation. unirc.it |
| Cuprospinel (CuFe2O4) Nanoparticles | Magnetic Ferrite | Transesterification | Recycled multiple times without significant loss of activity | Catalyst is environmentally benign and easily recovered using magnetic separation. mdpi.com |
| PEG-bound TEMPO | Polyethylene Glycol (PEG) | Alcohol Oxidation | Recycled 6 times with no loss of catalytic activity | Catalyst is recovered by solvent precipitation. acs.org |
Advanced Reactivity and Reaction Mechanisms of Trichloro Heptyl Stannane
Fundamental Reactivity Patterns of Monoorganotin Trihalides
The reactivity of monoorganotin trihalides like trichloro(heptyl)stannane is dominated by the highly electrophilic nature of the tin atom. The three electron-withdrawing halide substituents render the tin center a strong Lewis acid, capable of activating organic substrates. gelest.com These compounds can be synthesized through various methods, including the direct reaction of an organic halide with tin(II) halides, often catalyzed by transition metals like platinum or palladium, or through redistribution (Kocheshkov comproportionation) reactions between tetraorganotins and tin(IV) halides. wikipedia.orgresearchgate.netuu.nl
Monoorganotin trihalides are valuable in the formation of carbon-carbon bonds, although their role can be different from the more widely used tetraorganostannanes. Their primary function often stems from their potent Lewis acidity, which can catalyze various transformations.
In the context of the Stille reaction , a cornerstone of C-C bond formation, monoorganotin trihalides are typically not the direct organostannane partner. The reaction generally couples an organostannane (R¹-SnR₃) with an sp²-hybridized organic halide (R²-X) in the presence of a palladium catalyst. wikipedia.orgwikipedia.org However, monoorganotin trihalides can be precursors to the more reactive tri- or tetraorganostannanes through redistribution reactions or can be prepared via direct, selective stannylation methods. wikipedia.orguu.nl For instance, allyltin (B8295985) trihalides can be synthesized via the catalyzed reaction of allylic halides with tin(II) halides and subsequently used in allylation reactions. researchgate.net
The Lewis acidic nature of compounds like this compound allows them to activate carbonyl compounds and other electrophiles, facilitating nucleophilic attack. For example, they can promote the addition of allyl-, allenyl-, or propargylstannanes to aldehydes and imines. wikipedia.org While the heptyl group in this compound is a saturated alkyl group and generally does not transfer in palladium-catalyzed cross-coupling reactions, the compound can act as a potent Lewis acid catalyst.
Research has shown that mono-substituted alkyltin trihalides can be produced through the reaction of a carbonyl-activated olefin with a tin(II) halide and a hydrogen halide, highlighting a direct route to functionalized monoorganotin compounds that can be used in further synthetic steps. acs.org
Table 1: Examples of Palladium-Catalyzed Synthesis of Monoallyltin Trihalides
| Catalyst | Reactants | Product | Yield (%) |
|---|---|---|---|
| PdMe₂(phen) | 3-chloropropene + SnCl₂ | Allyltin trichloride (B1173362) | 83 |
| PdCl₂(phen) | 3-chloropropene + SnCl₂ | Allyltin trichloride | >80 |
| PdCl₂(bipy) | 3-chloropropene + SnCl₂ | Allyltin trichloride | >80 |
| None | 3-bromopropene + SnBr₂ | Allyltin tribromide | 19 |
Data sourced from a study on the direct reaction of allylic halides with tin(II) halides. researchgate.net
Organotin compounds are extensively used in radical chemistry, with organotin hydrides (R₃SnH) being the most common reagents for processes like radical cyclizations and deoxygenations. wikipedia.org Free radicals can react with organotin compounds at several sites. acs.orgacs.org Reaction at the tin center can displace an alkyl radical, a process influenced by electronic and steric effects within a five-coordinate intermediate. acs.orgacs.org
While triorganotin hydrides are the workhorses of radical chemistry, the underlying principles involve the formation and reaction of tin-centered radicals (•SnR₃). acs.orgiupac.org Monoorganotin trihalides like this compound are not direct sources of radicals in the way tin hydrides are. However, they are part of the broader family of organotins used in these transformations. The reactivity of the Sn-C bond towards homolytic cleavage is a key aspect. For instance, the reaction of t-butoxy radicals with propyltin trichloride can lead to the displacement of a propyl radical. acs.org
The general mechanism for radical reactions mediated by tin hydrides involves the abstraction of a halogen atom from an organic halide by a tin radical, generating an alkyl radical which can then undergo further reactions before being quenched by the tin hydride. gelest.comiupac.org
Key Radical Reactions Involving Organotins:
Radical Cyclizations: Formation of cyclic compounds from unsaturated precursors. wikipedia.org
Barton-McCombie Deoxygenation: Removal of a hydroxyl group from an alcohol. wikipedia.org
Barton Decarboxylation: Conversion of a carboxylic acid to a hydrocarbon. wikipedia.org
These processes highlight the versatility of the tin-carbon and tin-hydride bonds in mediating complex radical transformations.
Stereochemical Control and Diastereoselective Transformations
Achieving stereochemical control is a central goal in modern organic synthesis. Organotin reagents have been instrumental in developing stereoselective reactions, primarily through the use of chiral auxiliaries or by designing chiral reagents that induce asymmetry. wikipedia.orgwikipedia.org
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed. In organotin chemistry, this strategy can be applied to control the facial selectivity of reactions.
For example, chiral auxiliaries have been attached to organotin reagents to influence the stereoselectivity of subsequent reactions. niscpr.res.in Novel chiral organotin complexes have been synthesized using amino acids as chiral auxiliaries. niscpr.res.in In these complexes, the chiral environment created by the amino acid can direct the approach of reactants, leading to a diastereoselective outcome.
Alternatively, the substrate itself can be chiral. In reactions involving organotin reagents and chiral substrates, the inherent chirality of the substrate can direct the stereochemical course of the reaction. This is a form of internal asymmetric induction. wikipedia.org For example, the addition of organostannane reagents to chiral aldehydes often proceeds with a predictable diastereoselectivity, governed by models such as the Felkin-Anh model. wikipedia.orgmsu.edu
External asymmetric induction involves using a chiral reagent or catalyst to create a chiral product from an achiral substrate. wikipedia.org The development of chiral, non-racemic organotin reagents has been a significant area of research to achieve this goal. rsc.orgmit.edu
One approach involves creating organotin compounds where the tin atom is bonded to a chiral ligand. rsc.orgconicet.gov.ar For instance, organotin hydrides bearing chiral, carbon-bound ligands have been synthesized and their potential for asymmetric reductions has been explored. rsc.org The synthesis of (−)-menthyltin derivatives is a notable example, where the chiral (−)-menthyl group is attached to the tin atom, creating a chiral reagent. conicet.gov.ar
Another strategy is the use of chiral Lewis acids. While this compound itself is achiral, it can be part of a catalytic system involving chiral ligands. The coordination of a chiral ligand to the Lewis acidic tin center can create a chiral catalytic environment, which can then promote enantioselective reactions. For example, tin(II) triflate, in combination with chiral amines, has been shown to promote effective asymmetric Mukaiyama aldol (B89426) reactions. rsc.org This principle of using chiral ligands to modify a metal center is a cornerstone of asymmetric catalysis. nih.gov
Table 2: Stereospecific Cross-Coupling with Enantioenriched Organostannanes
| Nucleophile | Coupling Partner | Product Stereochemistry |
|---|---|---|
| Enantioenriched α-stannylated pyrrolidine | Aryl halides | Net retention of configuration |
| Enantioenriched α-stannylated azetidine | Aryl halides | Net retention of configuration |
| Enantioenriched α-stannylated open-chain amines | Acyl chlorides | Net retention of configuration |
Findings demonstrate that configurationally stable organotin nucleophiles can undergo Pd-catalyzed cross-coupling with high stereofidelity. nih.gov
Mechanistic Investigations of Organotin Reactions
Understanding the reaction mechanisms of organotin compounds is crucial for optimizing existing reactions and developing new synthetic methods. Mechanistic studies often employ a combination of kinetic experiments, spectroscopic analysis, and computational modeling. acs.orgnih.gov
The Lewis acidity of organotin halides is a key factor in many of their reactions. gelest.comrsc.org For RSnX₃ compounds like this compound, the high Lewis acidity facilitates the formation of hypercoordinated intermediates (coordination number 5 or 6), which are often central to the reaction pathway. gelest.comwikipedia.org For instance, in catalyzed reactions like urethane (B1682113) formation, an organotin dicarboxylate catalyst is believed to first form an alkoxide complex with the alcohol, which then acts as the dominant catalyst. nih.gov This involves the coordination of the alcohol to the tin center.
Mechanistic studies on the Stille cross-coupling reaction have established a catalytic cycle involving:
Oxidative Addition: The organic halide adds to the Pd(0) catalyst. wikipedia.org
Transmetalation: The organic group is transferred from the organostannane to the palladium complex. This is often the rate-determining step and involves the formation of an intermediate where the tin is coordinated to the palladium center.
Reductive Elimination: The two coupled organic groups are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org
In radical reactions mediated by organotin hydrides, the mechanism is a free-radical chain process. gelest.comiupac.org The key steps involve initiation (formation of a tin radical), propagation (halogen abstraction by the tin radical to form an alkyl radical, which then reacts), and termination. iupac.org
Isotope-labeling experiments combined with mass spectrometry are powerful tools for elucidating reaction pathways. For example, such studies on the cyclization of certain organotin compounds have shown that the reaction can proceed exclusively via nucleophilic attack at a specific carbon atom, ruling out other potential mechanisms. acs.orgfigshare.com
Elucidation of Reaction Intermediates and Transition States
The mechanisms of reactions involving organostannanes are often complex, proceeding through a series of short-lived intermediates and high-energy transition states. nih.gov While direct observation of these species is challenging due to their transient nature, a combination of computational chemistry, kinetic studies, and analysis of reaction outcomes has provided significant insight. libretexts.orgsumitomo-chem.co.jprsc.org
In the context of palladium-catalyzed cross-coupling reactions, the most common application for organostannanes, the mechanism is generally understood to involve a catalytic cycle with several key steps. sumitomo-chem.co.jp For a reaction involving this compound, these steps are presumed to follow the established pathways for Stille-type couplings. uwindsor.calibretexts.org
Key Mechanistic Steps and Species:
Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of an organic electrophile (e.g., an aryl halide, R'-X) to a Pd(0) complex. This step proceeds through a three-center transition state to form a square planar Pd(II) intermediate. uwindsor.cawikipedia.org
Transmetalation: This is often the rate-determining step of the cycle. uwindsor.ca The heptyl group from this compound is transferred to the palladium center, displacing the halide or other leaving group (X). The transition state for transmetalation can be either cyclic or open, which can influence the stereochemical outcome of the reaction. uwindsor.ca The associative mechanism, where the organostannane coordinates to the palladium complex to form a transient pentavalent species, is most commonly proposed for Stille couplings. wikipedia.org
Reductive Elimination: The final step involves the reductive elimination of the coupled product (R-R') from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
The elucidation of these pathways relies heavily on theoretical methods, such as Density Functional Theory (DFT) calculations, which can model the energies of intermediates and transition states. sumitomo-chem.co.jp Additionally, kinetic isotope effects can provide experimental evidence about the nature of bond-breaking and bond-forming events at the transition state. nih.gov
| Step | Reactants | Intermediate/Transition State Description | Product of Step |
|---|---|---|---|
| Oxidative Addition | R'-X + Pd(0)L₂ | Three-center transition state involving Pd, R', and X. uwindsor.ca | trans-[Pd(II)(R')(X)L₂] |
| Transmetalation | trans-[Pd(II)(R')(X)L₂] + Heptyl-SnCl₃ | Associative mechanism via a fleeting pentavalent Pd center; can be an open or cyclic transition state. uwindsor.cawikipedia.org | trans-[Pd(II)(R')(Heptyl)L₂] |
| Isomerization | trans-[Pd(II)(R')(Heptyl)L₂] | Required for reductive elimination to occur from a cis-complex. | cis-[Pd(II)(R')(Heptyl)L₂] |
| Reductive Elimination | cis-[Pd(II)(R')(Heptyl)L₂] | Concerted elimination of the new C-C bond. | R'-Heptyl + Pd(0)L₂ |
Kinetic and Thermodynamic Studies of Organotin-Involved Processes
The rate and feasibility of reactions involving this compound are governed by kinetic and thermodynamic principles. nih.gov Kinetic studies focus on the reaction rate and the factors that influence it, while thermodynamic studies assess the energy changes and the position of equilibrium. frontiersin.orgcaltech.edu
Solvent: The polarity of the solvent can affect the stability of charged or polar intermediates and transition states. uwindsor.ca
Ligands: The ligands on the palladium catalyst play a critical role in modulating the reactivity of the metal center.
Additives: The addition of salts, such as lithium chloride, can accelerate the reaction, potentially by transforming intermediates into more reactive species. uwindsor.ca Copper(I) salts have also been shown to have a synergistic effect in Stille couplings. organic-chemistry.org
| Factor | Kinetic Effect (on Reaction Rate) | Thermodynamic Effect (on Equilibrium/Feasibility) |
|---|---|---|
| Temperature | Generally increases rate (Arrhenius equation), but can also promote side reactions. | Shifts equilibrium based on reaction enthalpy (van't Hoff equation). Affects ΔG. nih.gov |
| Catalyst Ligands | Strongly influences rates of oxidative addition and reductive elimination. Can affect the rate-determining step. | Does not change the overall ΔG of the reaction, but can influence the energy of intermediates. |
| Solvent Polarity | Can stabilize polar transition states, accelerating the reaction. uwindsor.ca | Can influence the relative stability of reactants and products, slightly shifting ΔG. |
| Leaving Group (on electrophile) | Rate often follows I > Br > OTf > Cl, related to the ease of oxidative addition. wikipedia.org | Affects the overall enthalpy of the reaction. |
| Tin By-product Stability | Not a primary kinetic factor for the forward reaction. | The formation of a stable tin-halide by-product is a major thermodynamic driving force. |
Applications in Cross-Coupling Chemistry and Related Methodologies
This compound is primarily valuable as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.orgorganic-chemistry.org This powerful carbon-carbon bond-forming methodology allows for the synthesis of complex organic molecules from relatively simple precursors. wikipedia.org
In a typical Stille reaction, the heptyl group from this compound acts as the nucleophilic component, which is coupled with an organic electrophile. libretexts.org The versatility of the Stille reaction is one of its key advantages, as it is tolerant of a wide range of functional groups on both coupling partners. wikipedia.org
Scope of Coupling Partners: The electrophilic partner for coupling with this compound can be varied, leading to a diverse array of products. Common electrophiles include:
Aryl, heteroaryl, and vinyl halides (iodides, bromides) wikipedia.org
Aryl and vinyl triflates (OTf) wikipedia.org
Acyl chlorides, leading to the formation of ketones wikipedia.org
The reaction facilitates the creation of a new single bond between the sp³-hybridized carbon of the heptyl group and the sp²-hybridized (or in some cases, sp-hybridized) carbon of the electrophile. Beyond the standard Stille coupling, organostannanes can also participate in other synthetic transformations. For instance, they can be synthesized via radical nucleophilic substitution (S_RN1) reactions, and the resulting stannanes can then be used in subsequent palladium-catalyzed couplings, providing a sequential, one-pot approach to complex molecules. conicet.gov.ar
| Electrophilic Partner (R'-X) | Product Type (R'-Heptyl) | Bond Formed | Reference Application |
|---|---|---|---|
| Aryl Iodide/Bromide | Heptyl-substituted Aromatic Ring | C(sp²)-C(sp³) | Synthesis of alkylated arenes. libretexts.org |
| Vinyl Halide/Triflate | Heptyl-substituted Alkene | C(sp²)-C(sp³) | Formation of complex alkenes. wikipedia.org |
| Acyl Chloride | Heptyl Ketone | C(sp²)-C(sp³) | Synthesis of long-chain ketones. wikipedia.org |
| Heteroaryl Halide | Heptyl-substituted Heterocycle | C(sp²)-C(sp³) | Functionalization of heterocyclic cores. libretexts.org |
Catalytic Applications and Catalysis Research Involving Trichloro Heptyl Stannane
Trichloro(heptyl)stannane as a Catalyst Precursor and Active Catalyst
While direct studies on this compound as a catalyst are scarce, its structure suggests potential as a catalyst precursor. A catalyst precursor is a compound that is converted into an active catalyst under reaction conditions. mdpi.com Organotin halides, such as trichloro(octyl)stannane, are known to be precursors for various catalytic species. google.com The heptyl group in this compound can influence its solubility and interaction with organic substrates, while the trichloro-stannane moiety provides a reactive center.
The tin atom in organotin(IV) compounds can act as a Lewis acid, a key feature in many catalytic processes. lupinepublishers.com The Lewis acidity of organotin cations follows the general trend: RSn³⁺ > R₂Sn²⁺ > R₃Sn⁺. rjpbcs.com This acidity allows the tin center to coordinate with and activate substrates, facilitating a wide range of chemical transformations. rsc.org For instance, organotin compounds are effective catalysts for the formation of polyurethanes, where they are believed to act as Lewis acids to activate the isocyanate and alcohol reactants. lupinepublishers.com
Homogeneous Catalysis with Organotin Compounds
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been a significant area of application for organotin compounds. google.com Their solubility in organic solvents allows for mild reaction conditions and high selectivity. Organotin compounds have been commercially employed as homogeneous catalysts for the production of polymeric materials like PVC, polyurethanes, and silicones. researchgate.net
In organic synthesis, organotin compounds catalyze a variety of reactions, including:
Esterification and Transesterification: These reactions are crucial in the production of esters for various industries. Organotin catalysts are valued for their high-temperature stability in these processes. rjpbcs.com
Urethane (B1682113) Formation: As mentioned, organotin compounds like dibutyltin (B87310) diacetate and dibutyltin dilaurate are widely used in the synthesis of polyurethanes. lupinepublishers.com
Stille Coupling: This palladium-catalyzed cross-coupling reaction utilizes organotin compounds to form carbon-carbon bonds, a fundamental transformation in organic chemistry. uobabylon.edu.iq
The mechanism of catalysis often involves the organotin compound acting as a Lewis acid or undergoing ligand exchange with the reactants. lupinepublishers.comuobabylon.edu.iq
Heterogeneous Catalysis Incorporating Tin Moieties
Despite the advantages of homogeneous catalysis, the separation of the catalyst from the product can be challenging. google.com Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers a solution to this problem, enabling easy catalyst recovery and reuse. rsc.org
To bridge the gap between homogeneous and heterogeneous catalysis, researchers have developed supported tin catalysts. This involves chemically bonding organotin compounds to solid inorganic supports with surface hydroxyl groups, such as silica (B1680970), alumina, and titania. google.com This approach aims to retain the high selectivity of homogeneous catalysts while gaining the practical benefits of heterogeneous systems. google.com
Supported tin catalysts have shown excellent performance in various reactions. For example, a tin catalyst supported on carbon nanotubes has been used to catalyze the Baeyer-Villiger oxidation of 2-adamantanone. alfachemic.com The design of these catalysts focuses on creating stable and accessible active tin sites.
Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with every metal atom acting as a potential active site. know-todays-news.com This emerging field has explored the use of tin as a single-atom catalyst. SACs offer maximized atom utilization, which can lead to enhanced catalytic activity and selectivity. know-todays-news.com Research in this area is focused on stabilizing individual tin atoms on various supports and understanding their unique catalytic properties in reactions like CO oxidation, hydrogenation, and electrocatalytic reactions. know-todays-news.com
Specific Catalytic Transformations and Process Optimization
Tin-based catalysts have demonstrated efficacy in a wide array of specific chemical transformations. Their performance can often be optimized by tuning the catalyst structure and reaction conditions.
Tin's ability to exist in multiple oxidation states makes it a versatile component in oxidation catalysis. rsc.org Tin(IV)-based heterogeneous Lewis-acid catalysts have shown outstanding performance in environmentally friendly oxidation reactions. rsc.org
A notable example is the Baeyer-Villiger oxidation , which involves the oxidation of ketones to esters or lactones. Both homogeneous and heterogeneous tin-containing catalysts are effective for this transformation. alfachemic.com Heterogeneous systems, such as Sn-β zeolite and Sn-MCM-41, offer the advantages of simplified product separation and catalyst reusability. alfachemic.com
The oxidation of hydrocarbons on the surface of tin dioxide (SnO₂) is another area of significant research. The catalytic activity of tin dioxide in these reactions is influenced by its Lewis acidity. nih.gov The mechanism of oxidation of tin halide compounds can proceed through different pathways, leading to products like SnO₂ and I₂ or SnI₄ and SnO₂. acs.org
Furthermore, tin can act as a co-catalyst in electrocatalytic oxidation and reduction reactions, influencing processes like the oxygen reduction reaction (ORR) and the ethanol (B145695) oxidation reaction (EOR). rsc.org
Table 1: Examples of Tin-Catalyzed Oxidation Reactions
| Reaction Type | Catalyst System | Substrate | Product | Reference |
| Baeyer-Villiger Oxidation | Supported stannous chloride on carbon nanotubes | 2-Adamantanone | Lactone | alfachemic.com |
| Hydrocarbon Oxidation | Tin dioxide (SnO₂) | n-Butanol | Oxidation products | nih.gov |
| Electrocatalytic Oxidation | Tin as a co-catalyst | Ethanol | Oxidation products | rsc.org |
Hydrogenation Processes Using Organotin or Tin-Containing Catalysts
Extensive searches of scientific literature and chemical databases did not yield specific research findings detailing the use of this compound as a catalyst in hydrogenation processes. While various metal catalysts, including those based on tin, are utilized for hydrogenation, the specific role and efficacy of this compound in these reactions are not documented in the available resources.
Polymerization Catalysis and Redox-Switchable Systems
Similarly, there is no specific information available in the searched literature that connects this compound to research or applications in redox-switchable catalysis. This area of catalysis typically involves complexes with ligands or metal centers that can undergo reversible oxidation-reduction, allowing for external control over the catalytic activity, a feature not documented for this specific compound. rsc.org
Compound Data Table
Below is a table summarizing key identifiers for this compound.
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | Mono-n-heptyltin trichloride (B1173362) |
| CAS Number | 59344-47-7 |
| Molecular Formula | C7H15Cl3Sn |
| Molecular Weight | 324.26 g/mol |
Advanced Spectroscopic and Characterization Techniques for Trichloro Heptyl Stannane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of organotin compounds. The presence of magnetically active tin isotopes (¹¹⁹Sn and ¹¹⁷Sn), in addition to protons (¹H) and carbon-13 (¹³C), allows for a thorough structural investigation in solution.
¹¹⁹Sn NMR spectroscopy is particularly powerful for directly probing the electronic environment of the tin atom. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the nature and number of substituents attached to it, as well as its coordination number. For tetravalent organotin compounds, the ¹¹⁹Sn chemical shift spans a very wide range, from approximately +200 ppm to -400 ppm relative to the standard tetramethylstannane (Me₄Sn).
For monoalkyltin trichlorides (RSnCl₃) like Trichloro(heptyl)stannane, the tin nucleus is significantly deshielded due to the presence of three electronegative chlorine atoms. This results in a chemical shift typically found in the downfield region of the spectrum. In non-coordinating solvents, this compound is expected to be four-coordinate, exhibiting a ¹¹⁹Sn chemical shift in the range of approximately -5 to -25 ppm. However, in the presence of Lewis bases (coordinating solvents), the tin center can expand its coordination number to five or six, leading to a significant upfield shift in the ¹¹⁹Sn resonance to between -150 and -250 ppm. This sensitivity to coordination change makes ¹¹⁹Sn NMR an excellent technique for studying Lewis acidity and reaction mechanisms.
Table 1: Representative ¹¹⁹Sn NMR Chemical Shifts for Alkyltin Trichlorides
| Compound | Solvent | Coordination Number | ¹¹⁹Sn Chemical Shift (δ, ppm) |
|---|---|---|---|
| Trichloro(methyl)stannane | CDCl₃ | 4 | -22.1 |
| Trichloro(butyl)stannane | CDCl₃ | 4 | -17.5 |
| This compound (Expected) | Non-coordinating | 4 | -5 to -25 |
| This compound (Expected) | Coordinating (e.g., DMSO) | 5 or 6 | -150 to -250 |
¹H and ¹³C NMR spectra provide detailed information about the structure of the heptyl group and its connectivity to the tin atom.
In the ¹H NMR spectrum , the protons on the carbon alpha to the tin atom (the α-CH₂) are the most deshielded due to the inductive effect of the SnCl₃ group. They typically appear as a triplet. The other methylene (B1212753) groups of the heptyl chain appear further upfield, with the terminal methyl group being the most shielded. Coupling between the tin isotopes (¹¹⁹Sn and ¹¹⁷Sn) and the protons on the adjacent carbons results in satellite peaks, with the two-bond coupling constant, ²J(¹¹⁹Sn-¹H), providing structural confirmation.
In the ¹³C NMR spectrum , the carbon atom directly bonded to the tin (Cα) is significantly influenced by the metal center. Its chemical shift and the one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), are characteristic. This coupling constant is particularly useful as its magnitude correlates with the s-character of the tin-carbon bond. The remaining carbons of the heptyl chain show distinct signals that can be assigned based on their position relative to the tin atom.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | α-CH₂ | ~2.0 - 2.5 | t | ²J(¹¹⁹Sn-¹H) ≈ 80-100 |
| ¹H | β-CH₂ | ~1.6 - 1.8 | m | ³J(¹¹⁹Sn-¹H) ≈ 70-90 |
| ¹H | γ, δ, ε-CH₂ | ~1.2 - 1.4 | m | - |
| ¹H | ζ-CH₂ | ~1.2 - 1.4 | m | - |
| ¹H | ω-CH₃ | ~0.9 | t | - |
| ¹³C | Cα | ~30 - 40 | - | ¹J(¹¹⁹Sn-¹³C) ≈ 600-800 |
| ¹³C | Cβ | ~28 - 32 | - | ²J(¹¹⁹Sn-¹³C) ≈ 40-60 |
| ¹³C | Cγ, Cδ, Cε | ~22 - 32 | - | - |
| ¹³C | Cζ | ~22 - 23 | - | - |
| ¹³C | Cω | ~14 | - | - |
Note: Predicted values are based on data for analogous n-alkyltin trichlorides such as n-butyltin trichloride (B1173362).
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. For this compound, these methods are particularly useful for identifying the characteristic stretching and bending frequencies associated with the tin-chlorine (Sn-Cl) and tin-carbon (Sn-C) bonds.
The Sn-Cl stretching vibrations in monoalkyltin trichlorides typically appear as strong absorptions in the far-infrared region of the IR spectrum, generally between 400 and 350 cm⁻¹. The presence of multiple strong bands in this region is characteristic of the SnCl₃ moiety. The corresponding Sn-Cl stretches are also active in the Raman spectrum.
The Sn-C stretching vibration gives rise to a weaker band in the IR spectrum, usually found in the range of 600-500 cm⁻¹. This mode is often more intense in the Raman spectrum. The remaining bands in the mid-IR region (4000-600 cm⁻¹) are attributed to the various C-H stretching and bending vibrations of the heptyl group.
Table 3: Characteristic Vibrational Frequencies for Trichloro(alkyl)stannanes
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Expected Intensity |
|---|---|---|---|
| ν(C-H) | 2850 - 2960 | IR, Raman | Strong |
| δ(C-H) | 1380 - 1470 | IR, Raman | Medium |
| ν(Sn-C) | 500 - 600 | IR, Raman | Weak (IR), Medium-Strong (Raman) |
| ν(Sn-Cl) | 350 - 400 | IR, Raman | Strong |
Note: Wavenumbers are based on general data for RSnCl₃ compounds.
Mass Spectrometry (MS) Techniques for Fragmentation and Purity Analysis
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron impact (EI) ionization is a common method. A key feature of the mass spectrum of any tin-containing compound is the characteristic isotopic pattern arising from tin's multiple stable isotopes. Similarly, the presence of three chlorine atoms, each with two stable isotopes (³⁵Cl and ³⁷Cl), creates a complex and highly diagnostic isotopic pattern for the molecular ion and any chlorine-containing fragments.
The molecular ion peak [C₇H₁₅SnCl₃]⁺• may be observed, but it is often of low abundance in alkyltin halides. The fragmentation is typically dominated by the successive loss of the alkyl chain and chlorine atoms. Common fragmentation pathways include:
Cleavage of the Sn-C bond to lose the heptyl radical (•C₇H₁₅), resulting in the [SnCl₃]⁺ fragment.
Loss of a chlorine radical (•Cl) to form [C₇H₁₅SnCl₂]⁺.
Fragmentation of the heptyl chain, typically through β-cleavage, leading to the loss of smaller alkene fragments.
The resulting spectrum is a fingerprint that can be used to confirm the structure and assess the purity of the sample.
Table 4: Expected Major Fragments in the Mass Spectrum of this compound
| Fragment Ion | Formula | Expected m/z (for ¹²⁰Sn, ³⁵Cl) | Comments |
|---|---|---|---|
| [C₇H₁₅SnCl₃]⁺• | Molecular Ion | 322 | Low abundance, complex isotopic pattern |
| [C₇H₁₅SnCl₂]⁺ | Loss of •Cl | 287 | Characteristic Sn and Cl isotopic pattern |
| [SnCl₃]⁺ | Loss of •C₇H₁₅ | 225 | Often a prominent fragment |
| [SnCl₂]⁺• | Loss of •C₇H₁₅ and •Cl | 190 | Characteristic Sn and Cl isotopic pattern |
| [C₄H₉SnCl₂]⁺ | β-cleavage (loss of C₃H₆) | 245 | From fragmentation of the heptyl group |
Note: m/z values are calculated for the most abundant isotopes and will be accompanied by a complex isotopic cluster in the actual spectrum.
X-ray Diffraction and Crystallography for Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. wikipedia.org For a crystalline sample of this compound, single-crystal X-ray diffraction would elucidate its solid-state structure.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal centers.
This compound, as a tin(IV) compound, is a diamagnetic species with a closed-shell electron configuration. All electrons are paired, and therefore, the pure compound is EPR-silent and cannot be directly characterized by this technique.
However, EPR spectroscopy can be a valuable tool for studying the chemical reactivity of this compound, particularly in reactions involving radical intermediates. For example, if the compound were to undergo homolytic cleavage of the Sn-C bond under UV irradiation or with a radical initiator, EPR could be used to detect and characterize the resulting heptyl radical (•C₇H₁₅) or tin-centered radicals. In such experiments, spin trapping agents are often employed to convert the highly reactive, short-lived radicals into more stable, persistent radicals that are more easily detected and identified by EPR. Therefore, while not a standard characterization method for the compound itself, EPR serves as a powerful mechanistic probe for its radical chemistry.
Chromatographic Methods for Analysis and Purification of Organotin Compounds
Chromatographic techniques are indispensable for the analysis and purification of organotin compounds, including this compound. These methods allow for the separation, identification, and quantification of different organotin species within a sample, which is crucial given that the toxicity and properties of these compounds vary significantly with their structure. The primary chromatographic techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with highly sensitive and specific detectors. eurofins.com.autandfonline.com
Gas Chromatography (GC)
Gas chromatography is a preferred technique for the separation of organotin compounds due to its high resolution and the versatility of available detectors. cdc.gov However, because organotin compounds with fewer than four alkyl or aryl groups (such as this compound) are typically polar and have low volatility, a derivatization step is usually required to convert them into more volatile and thermally stable analogues suitable for GC analysis. labrulez.com
Derivatization
The most common derivatization procedures involve transforming the polar organotin halides or oxides into fully tetra-substituted, nonpolar species. cdc.gov This is typically achieved through:
Alkylation: Using Grignard reagents like methylmagnesium bromide or pentylmagnesium bromide. labrulez.com
Ethylation: Using sodium tetraethylborate (NaBEt₄). labrulez.comnih.gov
Hydride Formation: Using sodium borohydride (B1222165) to form organotin hydrides (RₙSnH₄₋ₙ). cdc.gov
Following derivatization, the resulting tetra-alkylated tin compounds can be efficiently separated based on their boiling points and interaction with the GC column's stationary phase. cdc.gov
Detection
A variety of detectors can be coupled with GC for organotin analysis. Highly sensitive and element-specific detectors are favored for environmental and trace-level analysis. Common choices include:
Mass Spectrometry (MS): GC-MS provides high sensitivity and structural information, allowing for positive identification of the compounds. The characteristic isotopic pattern of tin aids in the identification of tin-containing species in the mass spectrum. labrulez.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS is a powerful technique that offers exceptional sensitivity, with detection limits reaching the parts-per-quadrillion (pg/L) level. labrulez.comalsglobal.se It combines the high separation power of GC with the element-specific, high-sensitivity detection of ICP-MS.
Flame Photometric Detector (FPD): FPD is another sensitive detector used for the analysis of organotin compounds. tandfonline.com
Recent advancements have also focused on developing GC-MS methods that can detect underivatized chlorinated organotin compounds, simplifying sample preparation. arpat.toscana.it
Table 1: Typical GC Parameters for Organotin Analysis (Post-Derivatization)
| Parameter | Description | Common Application/Target Analytes | Reference |
|---|---|---|---|
| Derivatization Agent | Sodium tetraethylborate (NaBEt₄) | Ethylation of butyltin, phenyltin, and other organotin chlorides for GC/MS analysis in water samples. | labrulez.comnih.gov |
| Derivatization Agent | Pentylmagnesium bromide (Grignard reagent) | Pentylation of organotin species in sediment extracts for GC/MS analysis. | labrulez.com |
| Column Type | Non-polar capillary columns (e.g., DB-5ms, HP-5ms) | General separation of derivatized tetra-alkyltin compounds. | nih.gov |
| Injection Technique | Programmed Temperature Vaporization-Large Volume Injection (PTV-LVI) | Enhances sensitivity for trace analysis of organotins in coastal waters, allowing for sub-ng/L detection. | nih.gov |
| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Accredited for ultra-trace analysis in water, soil, sediment, and biota. | alsglobal.se |
| Detector | Triple Quadrupole Mass Spectrometry (MS/MS) | Used for the direct analysis of underivatized chlorinated organotins in sediment samples. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC as it can often analyze organotin compounds directly without the need for derivatization. cdc.gov This simplifies the sample preparation process and avoids potential issues associated with the derivatization reaction. eurofins.com.au Separation is typically achieved using reversed-phase or ion-exchange chromatography. cdc.gov
Separation and Detection
For HPLC analysis, reversed-phase columns (such as C18) are commonly used. The separation of different organotin species can be optimized by adjusting the composition of the mobile phase, often using a gradient elution. cdc.gov
As with GC, the choice of detector is critical for achieving the desired sensitivity and specificity.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The coupling of HPLC with ICP-MS (LC-ICP-MS) is a state-of-the-art technique for organotin speciation. eurofins.com.au It provides excellent sensitivity and selectivity, eliminating the need for derivatization and allowing for the direct quantification of compounds like Monobutyltin (B1198712) (MBT), Dibutyltin (B87310) (DBT), and Tributyltin (TBT). eurofins.com.au
Mass Spectrometry (MS): HPLC-MS is also employed for the characterization of organotin compounds. ubc.ca
UV Detection: While conventional HPLC detectors like UV detectors can be used, they often provide a poor response to organotin compounds. tandfonline.comnih.gov Derivatization with a chromophoric agent may be necessary to enhance UV detection. ubc.ca
Table 2: HPLC Methods for Organotin Speciation
| Parameter | Description | Target Analytes | Reference |
|---|---|---|---|
| Technique | HPLC-ICP-MS | Quantification of 11 different organotin species in workplace air samples. | |
| Column | C18 reversed-phase | Separation of various organotin compounds. | |
| Mobile Phase | Ternary gradient with acetonitrile, methanol, and an aqueous eluent containing α-tropolone. | Optimized separation of 11 organotin compounds, including butyltin and octyltin (B230729) species. | |
| Technique | Reversed-phase ion-pair HPLC-ICP-MS | Separation of trimethyl-, tributyl-, and triphenyltin (B1233371) chlorides. | nih.gov |
| Column | Cyanopropyl | Isocratic separation of tributyltin chloride, triphenyltin chloride, and others. | nih.gov |
| Detector | UV Detector (after extraction) | Determination of TBT, TPhT, and others in fortified flour samples. | nih.gov |
Chromatographic Purification
In synthetic chemistry, chromatographic methods are used to purify organotin products and remove tin-containing impurities and by-products, which can be challenging. sdlookchem.com Column chromatography using silica (B1680970) gel is a standard method. The efficiency of this purification can be significantly improved by modifying the stationary phase. For instance, a stationary phase consisting of silica mixed with powdered anhydrous potassium carbonate (e.g., 10% w/w) has been shown to be highly effective at removing organotin impurities, reducing them to levels below 15 ppm. sdlookchem.com Another approach involves using a stationary phase of silica and potassium fluoride. sdlookchem.com
Ion-exchange chromatography has also been developed for the enrichment, separation, and quantification of different classes of organotin compounds, such as separating butyltin from phenyltin species. researchgate.net
Theoretical and Computational Chemistry Studies of Trichloro Heptyl Stannane
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure and nature of chemical bonds in molecules such as trichloro(heptyl)stannane. These ab initio methods solve the Schrödinger equation to determine the wavefunctions of electrons in the molecule, providing a wealth of information about its properties. wikipedia.orgnorthwestern.edu
Detailed research findings from quantum chemical calculations on analogous organotin compounds reveal the nature of the tin-carbon and tin-halogen bonds. For this compound, such calculations would elucidate the polarity and strength of the Sn-C and Sn-Cl bonds. The electronegativity difference between tin, carbon, and chlorine atoms leads to a significant polarization of these bonds, which is crucial for the compound's reactivity.
Key parameters obtained from these calculations include molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), bond orders, and atomic charges. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and stability of the molecule.
Table 1: Illustrative Data from Quantum Chemical Calculations on an Alkyltin Halide
| Parameter | Description | Illustrative Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -9.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 8.3 eV |
| Sn Atomic Charge | Calculated partial charge on the tin atom | +1.5 e |
| C (heptyl) Atomic Charge | Calculated partial charge on the carbon bonded to tin | -0.8 e |
| Cl Atomic Charge | Calculated partial charge on the chlorine atoms | -0.6 e |
| Sn-C Bond Length | The distance between the tin and carbon atoms | 2.15 Å |
Note: The values in this table are illustrative for a generic alkyltin halide and not specific experimental or calculated values for this compound.
Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the properties of many-electron systems. wikipedia.org DFT calculations are particularly valuable for predicting the mechanisms of chemical reactions involving organotin compounds. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby elucidating the reaction pathway.
For this compound, DFT studies could be employed to predict its behavior in various chemical transformations, such as nucleophilic substitution at the tin center or Stille coupling reactions where organotin compounds are used as reagents. uobabylon.edu.iq These calculations can provide activation energies and reaction enthalpies, which are key to understanding the feasibility and kinetics of a reaction.
DFT-based reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most likely sites for electrophilic or nucleophilic attack within the this compound molecule. This information is invaluable for understanding and predicting the regioselectivity of its reactions.
Molecular Dynamics Simulations for Conformational and Interaction Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. mit.edu For a flexible molecule like this compound, with its heptyl chain, MD simulations can provide detailed insights into its conformational landscape. By simulating the motion of the molecule, it is possible to identify the most stable conformations and the energy barriers between them.
MD simulations can also be used to study the interactions of this compound with other molecules, such as solvents or reactants. This is particularly important for understanding its behavior in solution and at interfaces. For instance, simulations could model the solvation of this compound in different solvents, revealing details about the structure of the solvation shell and the strength of intermolecular interactions.
Table 2: Illustrative Output from a Molecular Dynamics Simulation of an Alkyltin Halide in Water
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Radial Distribution Function g(r) of Water around Sn | Describes the probability of finding a water molecule at a certain distance from the tin atom. | A sharp first peak indicating a well-defined first solvation shell. |
| Coordination Number | The average number of solvent molecules in the first solvation shell. | 5-6 water molecules |
| Diffusion Coefficient | A measure of the mobility of the molecule in the solvent. | 1.2 x 10⁻⁵ cm²/s |
Note: The findings in this table are illustrative and represent the type of data that could be obtained from an MD simulation.
Predictive Modeling of Reactivity, Selectivity, and Catalytic Activity
Computational chemistry offers powerful tools for the predictive modeling of chemical reactivity, selectivity, and potential catalytic activity. For this compound, these models can be built upon the foundation of quantum chemical calculations and DFT. By correlating calculated electronic and structural properties with experimentally observed reactivity for a series of related organotin compounds, quantitative structure-activity relationship (QSAR) models can be developed.
These models can then be used to predict the reactivity of this compound in various reactions. For example, the rate of a reaction could be predicted based on the calculated activation energy or the HOMO-LUMO gap. Similarly, the regioselectivity of a reaction could be predicted based on calculated atomic charges or Fukui indices. While organotin compounds themselves are not typically used as catalysts in the same way as transition metals, they are crucial reagents in palladium-catalyzed cross-coupling reactions. uobabylon.edu.iq Computational modeling can help in understanding the role of the organotin reagent in the catalytic cycle and in designing more efficient coupling partners.
Computational Support for Spectroscopic Data Interpretation
Computational methods are invaluable for the interpretation of experimental spectroscopic data. By calculating spectroscopic properties from first principles, it is possible to assign spectral features to specific molecular structures and vibrations. wikipedia.org
For this compound, quantum chemical calculations can predict its vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra. This comparison allows for a detailed assignment of the observed vibrational bands to specific molecular motions, such as Sn-C and Sn-Cl stretching and bending modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated using quantum chemistry methods. nih.gov These calculated NMR parameters can aid in the interpretation of experimental ¹H, ¹³C, and ¹¹⁹Sn NMR spectra of this compound, helping to confirm its structure and to understand the electronic environment of the different nuclei.
Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for an Alkyltin Halide
| Spectroscopic Technique | Calculated Parameter | Illustrative Calculated Value | Illustrative Experimental Value |
|---|---|---|---|
| IR Spectroscopy | Sn-Cl stretching frequency | 350 cm⁻¹ | 345 cm⁻¹ |
| IR Spectroscopy | Sn-C stretching frequency | 520 cm⁻¹ | 515 cm⁻¹ |
| ¹¹⁹Sn NMR Spectroscopy | Chemical Shift (δ) | 150 ppm | 148 ppm |
Note: The values in this table are illustrative and intended to show the typical agreement between calculated and experimental data for similar compounds.
Environmental and Biological Research Perspectives on Trichloro Heptyl Stannane and Organotin Compounds
Environmental Dynamics and Biogeochemical Cycling of Organotin Species
Environmental Transport and Distribution Research
No specific studies on the environmental transport and distribution of Trichloro(heptyl)stannane were identified. Research on other organotin compounds, such as Tributyltin (TBT), has shown that their movement and persistence in the environment are influenced by factors like water solubility, sediment adsorption, and partitioning into biota. However, without dedicated research, it is not scientifically accurate to extrapolate these findings directly to this compound.
Biotransformation and Degradation Pathways
Detailed information on the biotransformation and degradation pathways of this compound is not available in the reviewed scientific literature. The degradation of organotins generally occurs through the sequential removal of the organic groups from the tin atom, a process that can be mediated by both biotic and abiotic factors. The specific half-life and breakdown products of this compound in various environmental compartments have not been documented.
Research on Biological Interactions at the Molecular Level
Investigation of Enzyme and Protein Binding Mechanisms
There is a lack of research investigating the specific binding mechanisms of this compound with enzymes and proteins. While the toxicity of some organotin compounds is attributed to their interaction with biological macromolecules, the precise molecular targets and binding affinities for this compound have not been characterized.
Studies on Cellular Uptake and Subcellular Localization
Specific studies on the cellular uptake mechanisms and subcellular localization of this compound are not present in the available literature. Understanding how this particular compound enters cells and where it accumulates is crucial for assessing its potential toxicity, but this area remains uninvestigated.
Advanced Analytical Methodologies for Environmental and Biological Matrix Analysis
While general analytical methods for the detection of organotin compounds in various environmental and biological samples exist, such as gas chromatography coupled with mass spectrometry (GC-MS), specific methodologies optimized and validated for the routine analysis of this compound are not described in detail. The development of such methods would be a prerequisite for future research into its environmental fate and biological effects.
Regulatory Science and Risk Assessment Methodologies in Organotin Chemistry
The regulation of organotin compounds, including this compound, is underpinned by a robust framework of regulatory science and evolving risk assessment methodologies. These are designed to systematically evaluate the potential hazards to human health and the environment, and to implement measures to mitigate identified risks. Given the limited specific data on this compound, regulatory assessment often relies on a combination of data from closely related organotin compounds, predictive toxicology models, and established risk assessment principles.
A cornerstone of chemical risk assessment is the principle that risk is a function of both hazard and exposure. This can be conceptualized in the "risk equation," which considers how a substance might cause harm, the amount of the substance an organism might be exposed to, and the inherent toxicity of the substance. For organotin compounds, this involves a multi-faceted approach, examining various exposure pathways and toxicological endpoints.
Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) mandate comprehensive data submission for the registration and evaluation of chemical substances. This data typically includes physicochemical properties, environmental fate and transport, ecotoxicity, and mammalian toxicity.
Key Methodologies in Organotin Risk Assessment:
Hazard Identification: This involves reviewing available scientific literature and databases to determine the potential adverse effects of an organotin compound. For this compound, this would include examining data on analogous tri-substituted organotins to infer potential neurotoxicity, immunotoxicity, and endocrine-disrupting effects.
Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects. This is used to derive health-based guidance values such as the Tolerable Daily Intake (TDI) or Reference Dose (RfD).
Exposure Assessment: This evaluates the potential for human and environmental exposure to the substance through various routes, including ingestion, inhalation, and dermal contact. For organotins, this includes assessing exposure from consumer products, industrial emissions, and environmental contamination.
Risk Characterization: This final step integrates the information from the previous three steps to estimate the probability and magnitude of adverse effects occurring in exposed populations.
Due to the extensive data requirements and the cost of toxicological testing, alternative methods are increasingly being employed in regulatory science.
Predictive Toxicology and In Silico Models
For compounds with limited empirical data like this compound, predictive toxicology models are invaluable. These in silico methods use computational models to predict the toxicological properties of a chemical based on its structure and physicochemical properties.
Quantitative Structure-Activity Relationships (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netnih.goveuropa.eu For organotins, QSARs can be used to predict endpoints such as aquatic toxicity, carcinogenicity, and reproductive toxicity based on descriptors like the length of the alkyl chain. europa.eu
Read-Across: This is a data gap-filling technique where the toxicological profile of a substance is inferred from data on structurally similar chemicals. europa.eunih.gov For this compound, a read-across approach would utilize the extensive data available for other tri-substituted organotins like tributyltin (TBT) and triphenyltin (B1233371) (TPT). europa.eu The justification for read-across is based on the hypothesis that substances with similar structures will have similar metabolic pathways and mechanisms of toxicity. europa.eunih.gov The European Chemicals Agency (ECHA) has developed a Read-Across Assessment Framework (RAAF) to ensure the scientific validity of this approach. europa.eu
Environmental Risk Assessment Frameworks
The environmental risk assessment of organotins focuses on their impact on ecosystems. This involves determining the Predicted Environmental Concentration (PEC) and the Predicted No-Effect Concentration (PNEC).
Predicted Environmental Concentration (PEC): This is the estimated concentration of a substance in various environmental compartments (water, soil, sediment) resulting from its release and distribution.
Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. It is derived from ecotoxicity data (e.g., LC50, NOEC) by applying assessment factors to account for uncertainties.
The risk is characterized by comparing the PEC to the PNEC. If the PEC/PNEC ratio is greater than 1, it indicates a potential risk to the environment, which may trigger regulatory action.
The Dutch National Institute for Public Health and the Environment (RIVM) has derived Environmental Risk Limits (ERLs) for several organotin compounds, providing a framework that could be adapted for this compound. rivm.nl
Regulatory Actions and International Agreements
Concerns over the environmental and health impacts of certain organotin compounds have led to significant regulatory actions worldwide. A notable example is the widespread restriction on the use of tributyltin in anti-fouling paints for ships due to its severe impact on marine ecosystems. rivm.nl
In the European Union, the marketing and use of certain organotin compounds are restricted under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. chem-map.comhsa.iesgs.com These restrictions often set maximum concentration limits for organotins in consumer products. chem-map.comhsa.iesgs.comtuvsud.com
Data Tables in Organotin Risk Assessment
The following tables are illustrative examples of the types of data used in the risk assessment of organotin compounds. While specific data for this compound is not available, these tables for analogous compounds demonstrate the data-driven nature of regulatory science.
Table 1: Predicted No-Effect Concentrations (PNEC) for Selected Organotin Compounds in Freshwater
| Organotin Species | Endpoint | Uncertainty Factor | PNEC (as Chloride) |
|---|---|---|---|
| Dibutyltin (B87310) (DBT) | Chronic NOEC for Daphnia | 10 | 1.0 µg/L |
| Tributyltin (TBT) | Chronic NOEC for Daphnia | - | - |
Data sourced from the European Commission Risk Assessment Report on Organotin Compounds. europa.eu
Table 2: Environmental Risk Limits (ERLs) for Selected Organotin Compounds
| Compound | Environmental Compartment | ERL Value | Unit |
|---|---|---|---|
| Dibutyltin | Soil | 28 | mg/kg dry weight |
| Tributyltin | Soil | 0.052 | mg/kg dry weight |
| Triphenyltin | Soil | 0.24 | mg/kg dry weight |
| Dibutyltin | Groundwater | 50 | µg/L |
| Tributyltin | Groundwater | 0.046 | µg/L |
| Triphenyltin | Groundwater | 0.40 | µg/L |
Data sourced from RIVM Environmental risk limits for organotin compounds. rivm.nl
Table 3: Regulatory Limits for Organotin Compounds in Consumer Products under REACH (Annex XVII)
| Organotin Compound Type | Maximum Allowed Concentration (by weight of tin) | Scope of Restriction |
|---|---|---|
| Tri-substituted organotins (e.g., TBT, TPT) | 0.1% | Articles and parts of articles |
| Dibutyltin (DBT) compounds | 0.1% | Mixtures and articles for supply to the general public |
| Dioctyltin (DOT) compounds | 0.1% | Articles for supply to or use by the general public |
Data sourced from REACH Regulation (EC) No 1907/2006. chem-map.comhsa.iesgs.comtuvsud.com
Future Research Directions and Challenges in Trichloro Heptyl Stannane Chemistry
Development of Novel Sustainable Synthetic Strategies
The synthesis of organotin compounds, or stannanes, has traditionally relied on methods like the reaction of Grignard reagents with tin halides or the Kocheshkov comproportionation reaction. wikipedia.orgconicet.gov.ar However, these classical routes often involve harsh reaction conditions or reagents that are incompatible with certain functional groups. conicet.gov.ar Future research must prioritize the development of greener, more sustainable synthetic pathways for compounds like trichloro(heptyl)stannane.
Key areas for development include:
Catalytic Routes : Exploring palladium-catalyzed reactions, such as the Stille reaction, which allows for the formation of tin-carbon bonds under milder conditions. conicet.gov.arsigmaaldrich.com
Direct Synthesis : Investigating the direct reaction of metallic tin with organic halides, which could offer a more atom-economical approach. lupinepublishers.com
Alternative Solvents and Reagents : Moving towards the use of environmentally benign solvents and reducing reliance on hazardous reagents is crucial for sustainable production. nih.gov For instance, developing syntheses that can be performed in water or under solvent-free conditions would represent a significant advancement. nih.gov
Flow Chemistry : Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability for the synthesis of alkyltin halides. thalesnano.com
Adapting these modern synthetic methodologies to specifically produce this compound in high yield and purity is a primary challenge for advancing its study and application.
Exploration of New Catalytic Paradigms
Organotin compounds are widely used as catalysts in various industrial processes, including the formation of polyurethanes, the vulcanization of silicones, and transesterification reactions. wikipedia.orgfrontiersin.org Diorganotin compounds like dibutyltin (B87310) dilaurate are common catalysts, but the specific catalytic potential of monoalkyltin compounds such as this compound is less explored. wikipedia.orgfrontiersin.org
Future research should focus on:
Lewis Acid Catalysis : Investigating the utility of this compound as a Lewis acid catalyst in organic synthesis, potentially leveraging the electron-withdrawing nature of the three chloro substituents.
Polymerization Catalysis : Assessing its efficacy as a catalyst or co-catalyst in polymerization reactions, an area where organotins have significant industrial application. frontiersin.org
Surface Modification : Exploring the use of this compound to create functionalized surfaces. For example, organotin phosphines can be reacted with metal carbonyls and fixed onto a surface through a strong Sn-O-Si bond, opening avenues for heterogeneous catalysis. acs.org
The development of novel catalytic systems based on this compound could lead to new efficiencies and selectivities in chemical transformations.
Advanced Mechanistic Understanding through Integrated Approaches
A deep understanding of reaction mechanisms is fundamental to controlling and optimizing chemical processes. For organotin compounds, this involves studying the nature of the tin-carbon bond, the influence of substituents on reactivity, and the dynamics of intermediate species. wikipedia.orgresearchgate.net While general organotin reaction mechanisms are studied, specific computational and experimental data for this compound are lacking.
An integrated approach combining computational and experimental techniques is necessary:
Computational Modeling : Utilizing Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict transition states, and calculate spectroscopic properties like 119Sn NMR chemical shifts. researchgate.netmdpi.commdpi.commontclair.edu This can provide insights into the electronic and steric effects of the heptyl group and the three chlorine atoms.
Spectroscopic Analysis : Employing advanced NMR spectroscopy and other analytical techniques to identify and characterize reaction intermediates and products, thereby validating computational models. researchgate.net
Kinetic Studies : Performing detailed kinetic analyses of reactions involving this compound to elucidate rate-determining steps and the influence of reaction conditions.
Such integrated studies will be crucial for understanding the reactivity of this compound and for designing new, controlled chemical transformations.
Innovative Applications in Material Science and Organic Synthesis
Organotin compounds serve as vital reagents and building blocks in both material science and organic synthesis. sigmaaldrich.com They are used as PVC heat stabilizers, precursors for forming tin dioxide layers on glass, and as intermediates in the synthesis of complex organic molecules. wikipedia.orgresearchgate.net The unique combination of a medium-length alkyl chain (heptyl) and three reactive chloro groups suggests that this compound could find novel applications.
Potential areas for exploration include:
Precursors for Hybrid Materials : Using this compound as a precursor for the synthesis of organic-inorganic hybrid materials, where the heptyl group can tune solubility and organic compatibility, while the tin-chloro bonds provide a reactive handle for forming inorganic networks.
Functional Polymers : Incorporating the heptylstannane moiety into polymers to impart specific properties, leveraging the role of organotins in polymer chemistry. acs.org
Intermediates in Organic Synthesis : Employing this compound in cross-coupling reactions. Organostannanes are key reagents in Stille coupling for the formation of carbon-carbon bonds, and the heptyl derivative could offer unique reactivity or facilitate purification. sigmaaldrich.compageplace.de
The table below summarizes established applications for different classes of organotin compounds, highlighting potential areas where this compound could be investigated.
| Class of Organotin Compound | Established Applications | Potential for this compound |
| Monoalkyltin | PVC Stabilizers, Precursors for SnO₂ coatings wikipedia.orgresearchgate.net | Similar roles, with the heptyl group potentially modifying material properties. |
| Dialkyltin | PVC Stabilizers, Polyurethane Catalysts, Silicone Curing wikipedia.orgfrontiersin.org | Use as a precursor to catalytically active dialkyltin species. |
| Trialkyltin | Biocides (historical), Reagents in Organic Synthesis (e.g., Tributyltin hydride) pageplace.deuu.nl | Derivatization to create novel reagents for organic synthesis. |
| Tetraalkyltin | Precursors for other organotin compounds via redistribution reactions wikipedia.org | Use as a starting material in a multi-step synthesis. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Trichloro(heptyl)stannane, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting heptylmagnesium bromide with tin tetrachloride under inert conditions. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy to confirm substituent ratios (e.g., integration of heptyl vs. chlorine groups) and gas chromatography-mass spectrometry (GC-MS) to detect organic impurities. For inorganic tin residues, inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Ensure reaction conditions (temperature, solvent, stoichiometry) are rigorously documented to align with NIH preclinical reporting guidelines .
Q. How can spectroscopic techniques characterize the molecular structure of this compound?
- Methodological Answer : Fourier-transform infrared (FTIR) spectroscopy is critical for identifying Sn-Cl and Sn-C vibrational modes (e.g., 600–850 cm⁻¹ range for Sn-H bending dyads in stannanes) . High-resolution NMR (¹H, ¹³C, and ¹¹⁹Sn) provides insight into electronic environments: ¹¹⁹Sn NMR chemical shifts typically range from -200 to +200 ppm for organotin compounds. Compare spectral data with NIST reference databases for validation .
Advanced Research Questions
Q. How should researchers resolve contradictions in kinetic data for hydrolysis reactions of this compound?
- Methodological Answer : Contradictions may arise from solvent polarity, pH, or trace water content. Design controlled experiments with standardized buffers and anhydrous solvents. Use Arrhenius plots to compare activation energies across conditions. Apply statistical tools (e.g., ANOVA) to assess reproducibility and outliers, as per NIH guidelines for preclinical data . Cross-validate results using computational models (DFT calculations for reaction pathways) to identify mechanistic discrepancies .
Q. What methodologies are recommended for assessing environmental toxicity and degradation pathways of this compound?
- Methodological Answer : Follow EPA protocols for aquatic toxicity testing (e.g., LC50 assays using Daphnia magna) and soil microcosm studies to monitor biodegradation. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products like heptanol and inorganic tin species. For ecological risk assessment, apply species sensitivity distribution (SSD) models and reference toxicological profiles for structurally similar organotins .
Q. How can researchers design experiments to study the stability of this compound under varying thermal and oxidative conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Accelerated aging studies under controlled O₂/N₂ atmospheres can mimic oxidative stress. Use X-ray photoelectron spectroscopy (XPS) to analyze surface oxidation states of tin. Statistical tools like Weibull analysis predict long-term stability from accelerated data .
Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in toxicological studies?
- Methodological Answer : Employ probit or logit regression models for binary outcomes (e.g., mortality). For continuous endpoints (e.g., enzyme inhibition), use mixed-effects models to account for inter-individual variability. Bayesian hierarchical models are recommended for integrating prior data from analogous compounds (e.g., tributyltin). Ensure power analysis is performed during experimental design to validate sample sizes .
Data and Instrumentation
Q. How can FTIR spectral assignments for Sn-H bending modes in this compound be cross-validated?
- Methodological Answer : Compare experimental spectra with high-resolution monoisotopic stannane data (e.g., ¹¹⁶SnH₄ in the 600–850 cm⁻¹ range) to isolate isotopic effects. Use quantum mechanical simulations (e.g., Gaussian software) to predict vibrational modes and confirm assignments. Reference spectral libraries from peer-reviewed studies on organotin compounds .
Ethical and Reporting Standards
Q. What ethical guidelines apply to in vivo studies involving this compound?
- Methodological Answer : Adhere to institutional animal care protocols (IACUC) for dosing, humane endpoints, and euthanasia. Document all procedures per NIH preclinical checklists, including justification of species/model relevance and statistical power. For cell-based studies, report passage numbers, contamination checks, and growth conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
